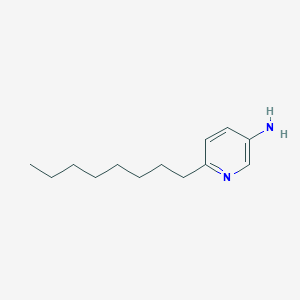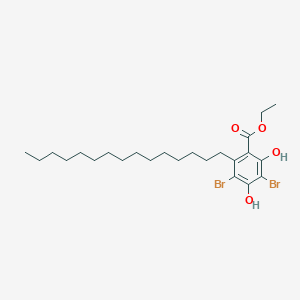![molecular formula C47H58O2 B12541664 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene CAS No. 863642-06-2](/img/structure/B12541664.png)
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene is an organic compound known for its unique structural and electronic properties. This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure. The presence of methoxyphenyl groups and dioctyl side chains enhances its solubility and electronic characteristics, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-dioctylfluorene: This step involves the bromination of 9,9-dioctylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Stille Coupling Reaction: The dibromo compound is then subjected to a Stille coupling reaction with 4-methoxyphenylstannane in the presence of a palladium catalyst. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted fluorene compounds with various functional groups.
Scientific Research Applications
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers.
Biology: The compound’s fluorescent properties make it useful as a fluorescent tag in biological imaging and diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can influence the electronic properties of the compound, making it effective in optoelectronic applications. The dioctyl side chains enhance its solubility and processability, allowing for its incorporation into various materials and devices.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis[2-(2-methoxyphenyl)ethenyl]naphthalene
- 4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine
- 2-[2-(4-methoxyphenyl)ethenyl]benzothiazole
Uniqueness
Compared to similar compounds, 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene stands out due to its unique combination of methoxyphenyl groups and dioctyl side chains. These structural features enhance its solubility, electronic properties, and versatility in various applications, making it a valuable material in scientific research and industrial applications.
Properties
CAS No. |
863642-06-2 |
|---|---|
Molecular Formula |
C47H58O2 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
2,7-bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C47H58O2/c1-5-7-9-11-13-15-33-47(34-16-14-12-10-8-6-2)45-35-39(19-17-37-21-27-41(48-3)28-22-37)25-31-43(45)44-32-26-40(36-46(44)47)20-18-38-23-29-42(49-4)30-24-38/h17-32,35-36H,5-16,33-34H2,1-4H3 |
InChI Key |
LYWGTNXYMCVVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
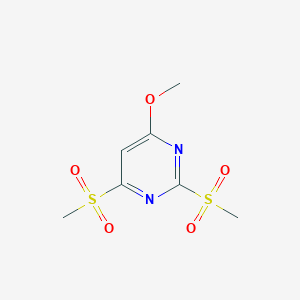
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
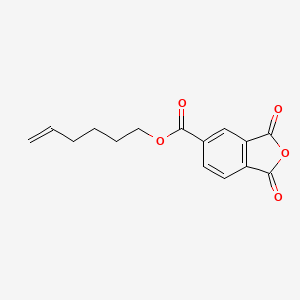
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
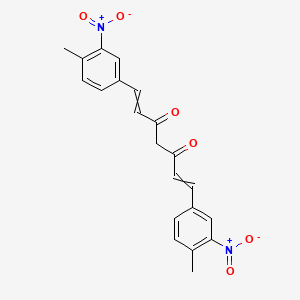
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
